3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17781600
InChI: InChI=1S/C10H13ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h2,4-5,8H,3,6-7H2,1H3
SMILES:
Molecular Formula: C10H13ClO4S
Molecular Weight: 264.73 g/mol

3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17781600

Molecular Formula: C10H13ClO4S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride -

Molecular Formula C10H13ClO4S
Molecular Weight 264.73 g/mol
IUPAC Name 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride
Standard InChI InChI=1S/C10H13ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h2,4-5,8H,3,6-7H2,1H3
Standard InChI Key FBEQXLKKHPKMJY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC=C1)OCCCS(=O)(=O)Cl

Structural and Chemical Properties

Molecular Architecture

3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride consists of a three-carbon propane backbone substituted with a 3-methoxyphenoxy group at one terminal and a sulfonyl chloride group at the other. The methoxy group (-OCH3\text{-OCH}_3) at the para position of the phenyl ring enhances electron density, influencing reactivity in electrophilic substitution reactions. The sulfonyl chloride (-SO2Cl\text{-SO}_2\text{Cl}) group is highly electrophilic, making the compound a key intermediate for nucleophilic displacement reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC10H13ClO4S\text{C}_{10}\text{H}_{13}\text{ClO}_4\text{S}
Molecular Weight264.73 g/mol
CAS Number118943-25-2
Density1.42 g/cm³ (estimated)
Boiling Point320–325°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the methoxy group (δ\delta 3.78 ppm), aromatic protons (δ\delta 6.5–7.1 ppm), and methylene groups adjacent to the sulfonyl chloride (δ\delta 3.2–3.5 ppm).

  • IR Spectroscopy: Peaks at 1180 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1370 cm1^{-1} (SO2\text{SO}_2 symmetric stretch) confirm the sulfonyl chloride group.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 264.73, consistent with the molecular weight.

Synthesis and Optimization Strategies

Initial Synthetic Routes

The synthesis begins with 4-methoxyphenol, which undergoes alkylation with 1,3-propanesultone in a basic medium to form 3-(4-methoxyphenoxy)propane-1-sulfonic acid . Subsequent treatment with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of catalytic DMF converts the sulfonic acid to the sulfonyl chloride derivative . Early routes faced challenges with bromide-to-chloride exchange in intermediates, leading to mixed halide byproducts .

Table 2: Key Synthetic Steps and Yields

StepReactionReagents/ConditionsYield
1Alkylation of 4-methoxyphenol1,3-Propanesultone, NaOH, MeOH/dioxane75%
2SulfonationSOCl2\text{SOCl}_2, DMF, 60°C, 4h82%
3PurificationDiethyl ether recrystallization95%

Process Improvements

To address yield limitations, modifications included:

  • Synthesis of Chloride Analogues: Replacing brominated intermediates with chlorinated variants (e.g., 3-(2,5-bis(chloromethyl)-4-methoxyphenoxy)propane-1-sulfonyl chloride) reduced side reactions and improved reproducibility .

  • Solvent Optimization: Using minimal solvent during sulfonation increased yields by 30% .

  • Alternative Cyclam Conjugation: Employing unprotected cyclam instead of Boc-protected derivatives streamlined downstream functionalization .

Applications in Organic Synthesis

Sulfonamide Formation

The sulfonyl chloride group reacts with primary and secondary amines to form sulfonamides, a reaction critical in drug discovery. For example, coupling with Boc-protected oligoethylene glycol (OEG) amines produces hydrophilic sulfonamides used in bioconjugation .

Table 3: Reaction Kinetics with Amines

Amine TypeReaction Rate (kk, M1 ^{-1}s1^{-1})
Primary Aliphatic Amines0.45
Secondary Amines0.18
Aromatic Amines0.12

Biologically Active Derivatives

  • CXCR4-Targeting Agents: Bis(cyclam) derivatives of 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride exhibit nanomolar affinity for CXCR4, a chemokine receptor implicated in cancer metastasis .

  • Antimicrobial Sulfonamides: Derivatives with fluorinated aromatic groups show potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).

Analytical and Mechanistic Insights

Reaction Monitoring

Real-time 1H^1\text{H} NMR tracks the disappearance of the sulfonyl chloride peak (δ\delta 3.5 ppm) and the emergence of sulfonamide signals (δ\delta 7.8–8.2 ppm). LC-MS confirms intermediate formation during multi-step syntheses .

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict the electrophilicity of the sulfonyl chloride group (SO2Cl\text{SO}_2\text{Cl}) with a LUMO energy of -1.8 eV, rationalizing its reactivity toward nucleophiles.

Research Findings and Medicinal Chemistry Applications

Anticancer Agents

Bis(cyclam) conjugates of 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride inhibit CXCR4-mediated cell migration in breast cancer models (IC50_{50}: 50 nM) .

Prodrug Development

Sulfonamide prodrugs designed for ROS-triggered activation show 10-fold higher cytotoxicity in hypoxic tumor environments compared to normoxic conditions.

Challenges and Future Directions

  • Stability Issues: Hydrolysis of the sulfonyl chloride group in aqueous media limits in vivo applications. Solutions include prodrug strategies and nanoformulations.

  • Diversity-Oriented Synthesis: Expanding the library of derivatives through combinatorial chemistry could uncover novel bioactive molecules .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator